5-Methyl-1,3,5-trinitrohexahydropyrimidine
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Overview
Description
5-Methyl-1,3,5-trinitrohexahydropyrimidine is a compound that belongs to the class of energetic materials. These materials are known for their ability to store and release large amounts of chemical energy, making them useful in various applications such as explosives, propellants, and pyrotechnics . The compound is characterized by its high density, good oxygen balance, and low sensitivity, which make it a promising candidate for use in high-energy applications .
Preparation Methods
One common synthetic route involves the nitration of 5-methylhexahydropyrimidine using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
5-Methyl-1,3,5-trinitrohexahydropyrimidine undergoes various types of chemical reactions, including:
Scientific Research Applications
5-Methyl-1,3,5-trinitrohexahydropyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,5-trinitrohexahydropyrimidine involves the rapid release of energy upon decomposition. The nitro groups in the compound undergo a series of exothermic reactions, leading to the formation of gaseous products such as nitrogen, carbon dioxide, and water . This rapid gas expansion generates a high-pressure wave, which is the basis for its use in explosives and propellants . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with cellular membranes and proteins, leading to cell disruption and death .
Comparison with Similar Compounds
5-Methyl-1,3,5-trinitrohexahydropyrimidine can be compared to other similar compounds such as:
1,3-Dinitrohexahydropyrimidine: This compound has two nitro groups and is less energetic compared to this compound.
5,5-Difluoramine-1,3-dinitrohexahydropyrimidine: This compound has fluorine substituents, which enhance its detonation properties and thermal stability.
5-Fluoro-1,3,5-trinitrohexahydropyrimidine: Similar to this compound, but with a fluorine atom, making it more stable and less sensitive.
The uniqueness of this compound lies in its balance of high energy release, stability, and low sensitivity, making it a versatile compound for various high-energy applications .
Properties
CAS No. |
81340-16-1 |
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Molecular Formula |
C5H9N5O6 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
5-methyl-1,3,5-trinitro-1,3-diazinane |
InChI |
InChI=1S/C5H9N5O6/c1-5(8(11)12)2-6(9(13)14)4-7(3-5)10(15)16/h2-4H2,1H3 |
InChI Key |
YBXNCONALCRGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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